(1R)-1-(2-Methylcyclohexyl)ethanamine
Description
(1R)-1-(2-Methylcyclohexyl)ethanamine is a chiral primary amine featuring a cyclohexane ring substituted with a methyl group at the 2-position and an ethanamine moiety at the 1-position. Cyclohexyl-based amines are often explored in medicinal chemistry due to their lipophilicity and conformational flexibility, which can enhance blood-brain barrier penetration or receptor binding .
Properties
IUPAC Name |
(1R)-1-(2-methylcyclohexyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-5-3-4-6-9(7)8(2)10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYXVEVQBRCEKX-QJAFJHJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1[C@@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(1R)-1-(2-Methylcyclohexyl)ethanamine vs. Cyclohexylamine Derivatives
- 2-(1-Cyclohexenyl)ethylamine (CAS 3399-73-3): This compound features an unsaturated cyclohexene ring and a two-carbon chain linking the amine to the ring. The ethylamine chain may also alter steric interactions in binding scenarios .
- (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride :
The presence of a ketone group (C=O) on the cyclohexane ring increases polarity, likely enhancing water solubility compared to the methyl-substituted cyclohexane in the target compound. The quaternary ammonium structure further boosts solubility and stability but reduces membrane permeability .
Aromatic vs. Aliphatic Substituents
- (1R)-1-(3-Methoxyphenyl)ethanamine (CAS 618-126-5): Replacing the cyclohexyl group with a methoxy-substituted phenyl ring introduces aromaticity and electron-donating effects.
- (1R)-1-(Thiophen-2-yl)ethanamine (CAS 22038-88-6) :
The thiophene heterocycle provides sulfur-based resonance and moderate polarity. Compared to the purely aliphatic cyclohexane, this structure may enhance interactions with metal ions or polar enzyme pockets .
Physicochemical Properties (Inferred)
Key Differentiators and Challenges
- Chirality : The (1R) enantiomer may exhibit distinct pharmacological or catalytic activity compared to its (1S) counterpart, necessitating enantioselective synthesis .
- Synthetic Complexity : Introducing both methyl and amine groups stereoselectively on the cyclohexane ring requires precise catalytic or chiral resolution methods.
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